Epierenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

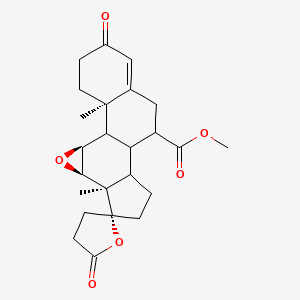

Structure

3D Structure

Properties

Molecular Formula |

C24H30O6 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

methyl (2S,4R,5R,6R,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate |

InChI |

InChI=1S/C24H30O6/c1-22-7-4-13(25)10-12(22)11-14(21(27)28-3)17-15-5-8-24(9-6-16(26)30-24)23(15,2)20-19(29-20)18(17)22/h10,14-15,17-20H,4-9,11H2,1-3H3/t14-,15?,17?,18?,19+,20+,22+,23-,24-/m1/s1 |

InChI Key |

QBIRIYASLUPKQB-CBHLJOAQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H](C3C2[C@H]4[C@H](O4)[C@]5(C3CC[C@@]56CCC(=O)O6)C)C(=O)OC |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2C4C(O4)C5(C3CCC56CCC(=O)O6)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Eplerenone's Mechanism of Action in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone (B1671536) is a second-generation, selective mineralocorticoid receptor (MR) antagonist with established efficacy in the management of cardiovascular diseases, particularly hypertension and heart failure.[1][2][3] Its therapeutic benefits stem from a targeted mechanism that counteracts the detrimental effects of aldosterone (B195564) on the cardiovascular system. This technical guide provides an in-depth exploration of eplerenone's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Antagonism

The primary mechanism of action of eplerenone is its competitive antagonism of the mineralocorticoid receptor.[1][2][4] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[2] However, excessive aldosterone levels contribute to cardiovascular pathology through various mechanisms, including sodium and water retention, endothelial dysfunction, inflammation, and fibrosis.[1][5]

Eplerenone selectively binds to the MR, preventing aldosterone from binding and activating the receptor. This blockade inhibits the translocation of the MR to the nucleus, thereby preventing the transcription of aldosterone-responsive genes.[6] This selectivity for the MR over other steroid receptors, such as androgen and progesterone (B1679170) receptors, is a key differentiating feature from the first-generation MR antagonist, spironolactone, resulting in a more favorable side-effect profile.[7][8]

Signaling Pathway of Eplerenone's Action

References

- 1. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 3. Eplerenone - Wikipedia [en.wikipedia.org]

- 4. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eplerenone, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Pharmacokinetics and Bioavailability of Eplerenone in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of eplerenone (B1671536), a selective mineralocorticoid receptor antagonist. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery.

Executive Summary

Eplerenone is a second-generation aldosterone (B195564) antagonist with higher selectivity for the mineralocorticoid receptor than its predecessor, spironolactone. Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its behavior in humans and for designing effective clinical trials. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to provide a thorough understanding of eplerenone's disposition in common preclinical species.

Comparative Pharmacokinetics of Eplerenone

The pharmacokinetic profile of eplerenone has been characterized in several preclinical species, including rats and dogs. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of Eplerenone

| Parameter | Rat (Male) | Rat (Female) | Dog |

| Dose (mg/kg) | 15 | 15 | 5-15 |

| Half-Life (t½) (h) | 0.80[1] | 1.14[1] | 2.21[2] |

| Clearance (CL) (L/h/kg) | 1.62[1] | 1.20[1] | 0.329[2] |

| Volume of Distribution (Vd) (L/kg) | - | - | - |

| AUC (µg·h/mL) | - | - | 16.0 (at 5 mg/kg)[2][3] |

Data not available is denoted by "-".

Table 2: Oral Pharmacokinetic Parameters of Eplerenone

| Parameter | Rat (Male) | Rat (Female) | Dog | Monkey |

| Dose (mg/kg) | 15 | 15 | 10-15 | 30-60 |

| Cmax (µg/mL) | 1.71[1] | 3.54[1] | 6.01 (at 10 mg/kg)[2][3] | - |

| Tmax (h) | 0.5[1] | 1.0[1] | 0.5[2][3] | - |

| AUC (µg·h/mL) | - | - | 27.7 (at 10 mg/kg)[2][3] | - |

| Absolute Bioavailability (%) | 25.6[1] | 66.4[1] | 79.2 - 90[2][3] | - |

Data not available is denoted by "-".

Table 3: Plasma Protein Binding of Eplerenone

| Species | Protein Binding (%) | Primary Binding Protein |

| Mouse | ~50 | α1-acid glycoprotein |

| Rat | ~50 | α1-acid glycoprotein |

| Dog | ~50 | α1-acid glycoprotein |

Experimental Protocols

This section details the methodologies employed in the preclinical pharmacokinetic studies of eplerenone.

Animal Models

-

Species: Sprague-Dawley rats and Beagle dogs are commonly used models.

-

Housing: Animals are typically housed in temperature and humidity-controlled facilities with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for fasting periods before dosing.[4][5]

Dosing and Administration

-

Oral Administration: For oral dosing, eplerenone is often formulated as a suspension in a vehicle such as 1% hydroxypropyl methylcellulose.[6] Administration is performed via oral gavage using a suitable gavage needle. The volume administered is typically based on the animal's body weight.

-

Intravenous Administration: For intravenous administration, eplerenone is dissolved in a suitable vehicle and administered as a bolus injection or infusion, typically into a cephalic or saphenous vein.

Blood Sampling

-

Schedule: Blood samples are collected at predetermined time points post-dose to characterize the absorption, distribution, and elimination phases. A typical schedule for an oral study might include samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7] For intravenous studies, more frequent sampling is common in the initial phase.

-

Procedure: Blood is typically collected from the jugular vein, saphenous vein, or via cardiac puncture in rodents. In dogs, the cephalic or jugular vein is commonly used.[8][9] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Processing: Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of eplerenone in plasma samples is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.[10][11]

-

Chromatography: A reverse-phase C18 or similar column is commonly used for chromatographic separation. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10][12][13][14]

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for eplerenone are monitored for quantification. For example, a common transition is m/z 415.2 → 163.1.[4]

Signaling Pathways and Metabolism

Mechanism of Action: Mineralocorticoid Receptor Blockade

Eplerenone exerts its effects by competitively binding to the mineralocorticoid receptor (MR), thereby blocking the binding of aldosterone. This antagonism occurs in both epithelial tissues, such as the kidney, and non-epithelial tissues like the heart, blood vessels, and brain.[15] The blockade of aldosterone's effects leads to a decrease in sodium and water reabsorption and an increase in potassium retention, ultimately resulting in a reduction in blood pressure and a decrease in the deleterious effects of aldosterone on the cardiovascular system.

The classical mechanism of aldosterone action involves genomic pathways. Aldosterone diffuses into the cell and binds to the MR in the cytoplasm. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of specific genes. Eplerenone competitively inhibits this initial binding of aldosterone to the MR.

Non-Genomic Signaling Pathways

In addition to its genomic effects, aldosterone can also elicit rapid, non-genomic responses. These pathways are initiated by aldosterone binding to a putative membrane-associated receptor and involve the activation of various second messenger systems. Eplerenone has been shown to block some of these non-genomic effects.[14][16]

Metabolism

Eplerenone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways include 6β-hydroxylation and 21-hydroxylation. The resulting metabolites are considered inactive.[17][18][19]

Conclusion

This technical guide provides a consolidated resource on the preclinical pharmacokinetics and bioavailability of eplerenone. The data presented highlight the absorption, distribution, metabolism, and excretion characteristics of eplerenone in key preclinical species. The detailed experimental protocols and visualizations of the underlying biological pathways offer valuable insights for scientists and researchers in the field of drug development. Further studies, particularly in non-human primates, would be beneficial to broaden the comparative understanding of eplerenone's pharmacokinetic profile.

References

- 1. fda.gov [fda.gov]

- 2. Single- and repeated-dose pharmacokinetics of eplerenone, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interconversion pharmacokinetics of eplerenone, a selective aldosterone blocker, and its lactone-ring open form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. Eplerenone - Wikipedia [en.wikipedia.org]

- 8. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]

- 9. The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. payeshdarou.ir [payeshdarou.ir]

- 12. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Eplerenone blocks nongenomic effects of aldosterone on the Na+/H+ exchanger, intracellular Ca2+ levels, and vasoconstriction in mesenteric resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Eplerenone's Selectivity for the Mineralocorticoid Receptor: A Technical Guide

Introduction

Eplerenone (B1671536) is a second-generation mineralocorticoid receptor (MR) antagonist used in the management of hypertension and heart failure.[1][2][3] It represents a significant advancement over the first-generation antagonist, spironolactone (B1682167), primarily due to its enhanced selectivity for the MR.[1][4][5][6][7] This high selectivity minimizes binding to other steroid receptors, such as the androgen (AR), progesterone (B1679170) (PR), and glucocorticoid (GR) receptors, thereby reducing the incidence of endocrine-related side effects commonly associated with spironolactone.[2][4][8][9][10] This guide provides a detailed examination of eplerenone's receptor binding profile, the experimental methods used to determine its selectivity, and the underlying molecular mechanisms of its action.

Mineralocorticoid Receptor Signaling Pathway

The primary mechanism of action for eplerenone is the competitive antagonism of the mineralocorticoid receptor.[1][11][12] Aldosterone (B195564), the primary endogenous ligand for the MR, binds to the receptor in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex binds to hormone response elements on the DNA, recruiting co-activators and initiating the transcription of target genes. These genes are involved in sodium and water reabsorption in the kidneys, which contributes to increased blood pressure.[11][13] Eplerenone, by binding to the MR, prevents the binding of aldosterone and subsequent transcriptional activation, thus blocking its physiological effects.[14][15]

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Eplerenone's Mechanism of Action.

Quantitative Analysis of Receptor Selectivity

Eplerenone's key advantage lies in its high selectivity for the MR over other steroid hormone receptors.[2] In contrast, spironolactone exhibits significant affinity for androgen and progesterone receptors, leading to side effects like gynecomastia, impotence, and menstrual irregularities.[4][9][16] Eplerenone's chemical structure, specifically the presence of a 9α,11α-epoxy bridge and the replacement of the 17α-thioacetyl group of spironolactone with a carbomethoxy group, confers this enhanced selectivity.[1][17]

While eplerenone has a 10- to 20-fold lower affinity for the MR compared to spironolactone, its affinity for androgen, progesterone, and glucocorticoid receptors is reduced by a factor of 100 to 1000.[2][8][17] This results in a significantly improved side-effect profile.[1][12]

Table 1: Comparative Receptor Binding Affinity (IC50, nM)

| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |

| Eplerenone | 990[5] | >10,000 | >10,000 | >10,000 |

| Spironolactone | 24[5] | 310 | 160 | 2300 |

IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower values indicate higher binding affinity.

Caption: Logical Relationship of Receptor Selectivity: Eplerenone vs. Spironolactone.

Experimental Protocols for Determining Receptor Selectivity

The binding affinity and selectivity of compounds like eplerenone are typically determined using in vitro competitive radioligand binding assays.[18][19] These assays measure the ability of an unlabeled compound (the "competitor," e.g., eplerenone) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

-

Receptor Preparation:

-

Cell lines engineered to express a high density of the target human steroid receptor (e.g., MR, AR, PR, or GR) are cultured.

-

Alternatively, tissue homogenates known to be rich in the receptor of interest can be used.[20]

-

The cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation to isolate the receptors.[20] The protein concentration of the membrane preparation is quantified.

-

-

Assay Setup:

-

The assay is performed in a multi-well plate format (e.g., 96-well plates).[20]

-

Each well contains:

-

A fixed amount of the receptor membrane preparation.

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]aldosterone for MR). The concentration is typically at or below the radioligand's equilibrium dissociation constant (Kd) to ensure assay sensitivity.[21]

-

A range of concentrations of the unlabeled competitor drug (e.g., eplerenone or spironolactone).[19]

-

-

-

Control Wells:

-

Total Binding: Contains receptor and radioligand only, to measure the maximum amount of radioligand that can bind.

-

Non-specific Binding: Contains receptor, radioligand, and a very high concentration of a non-radioactive ligand to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components.[21]

-

-

Incubation:

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters.[20][22] The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed multiple times with an ice-cold buffer to remove any remaining unbound radioligand.[22]

-

-

Quantification:

-

The radioactivity retained on the dried filters is measured using a scintillation counter.[20]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.[22]

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the data and determine the IC50 value , which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[18]

-

The Ki (inhibition constant) , which represents the affinity of the competitor for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21][22]

-

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Eplerenone exhibits a highly selective binding profile for the mineralocorticoid receptor. Its chemical design significantly diminishes its affinity for androgen, progesterone, and glucocorticoid receptors, a feature that distinguishes it from the non-selective antagonist spironolactone. This high degree of selectivity, confirmed through rigorous in vitro binding assays, is directly responsible for eplerenone's improved safety and tolerability profile, particularly the reduction in endocrine-related adverse effects. For researchers and drug development professionals, the case of eplerenone serves as a prime example of successful structure-based drug design to optimize receptor selectivity and enhance therapeutic outcomes.

References

- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of eplerenone, a selective mineralocorticoid receptor antagonist, on clinical and experimental salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eplerenone: a selective aldosterone receptor antagonist for patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 12. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spironolactone is More Effective Than Eplerenone at Lowering Blood Pressure in Patients With Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Eplerenone - Wikipedia [en.wikipedia.org]

- 18. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Genesis of a Selective Aldosterone Blocker: A Technical History of Eplerenone's Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eplerenone (B1671536) (Inspra®) is a selective mineralocorticoid receptor (MR) antagonist that represents a significant milestone in cardiovascular pharmacology. Developed as a successor to the non-selective antagonist spironolactone (B1682167), eplerenone was engineered to minimize hormonal side effects while retaining potent MR blockade. This technical guide provides a comprehensive chronicle of eplerenone's journey from rational drug design to landmark clinical trials. It details the preclinical evaluations that established its selectivity, the methodologies of pivotal experiments, and the clinical evidence that defined its therapeutic role in hypertension and heart failure. This document serves as a core resource for professionals in drug discovery and clinical development.

Introduction: The Rationale for a Second-Generation Mineralocorticoid Receptor Antagonist

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance.[1] However, pathological activation of this system, particularly excess aldosterone (B195564), is a key driver of end-organ damage in cardiovascular diseases.[1][2] Spironolactone, the first-in-class mineralocorticoid receptor (MR) antagonist, demonstrated profound morbidity and mortality benefits in heart failure.[3][4] Despite its efficacy, spironolactone's clinical utility was often compromised by a lack of receptor selectivity.[4] Its structural similarity to progesterone (B1679170) and its binding to androgen and progesterone receptors frequently lead to dose-limiting side effects such as gynecomastia, impotence, and menstrual irregularities.[4][5] This significant therapeutic gap created a clear need for a novel MR antagonist with a superior selectivity profile, setting the stage for the development of eplerenone.[3][6]

Discovery and Preclinical Characterization

The development of eplerenone, led by researchers at Pharmacia (formerly G.D. Searle & Co and now part of Pfizer), was a targeted effort in medicinal chemistry.[6][7] The goal was to modify the spironolactone scaffold to enhance selectivity for the MR. Eplerenone was synthesized by introducing a 9α,11α-epoxy bridge and replacing the 17α-thioacetyl group of spironolactone with a carbomethoxy group.[8][9] These modifications were designed to sterically hinder binding to androgen and progesterone receptors while maintaining high affinity for the MR.[4]

Key Preclinical Experiments and Methodologies

The preclinical phase was crucial for validating eplerenone's designed selectivity and in vivo efficacy.

2.1.1. Receptor Binding Affinity and Selectivity Profiling

Competitive binding assays were fundamental in quantifying the affinity of eplerenone for the human mineralocorticoid receptor (hMR) versus other human steroid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the in vitro binding affinity (Ki) of eplerenone for the hMR, human androgen receptor (hAR), and human progesterone receptor (hPR) and compare it to spironolactone.

-

Methodology:

-

Receptor Source: Recombinant human receptors (MR, AR, PR) were expressed in host cells (e.g., COS-1 or Sf9 cells) and cell lysates or purified receptors were prepared.[10]

-

Radioligand Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]aldosterone for MR, [³H]R1881 for AR) was incubated with the receptor preparation.[10][11]

-

Competition: The incubation was performed across a range of concentrations of the unlabeled competitor drug (eplerenone or spironolactone).

-

Separation: At equilibrium, receptor-bound radioligand was separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound fraction, was measured using liquid scintillation counting.[10]

-

Data Analysis: The concentration of the competitor that inhibits 50% of specific radioligand binding (IC₅₀) was calculated from competition curves. The inhibition constant (Ki) was then derived using the Cheng-Prusoff equation, providing a measure of binding affinity.

-

2.1.2. In Vivo Models of Salt-Sensitive Hypertension

Animal models were essential to demonstrate eplerenone's antihypertensive effects and its ability to protect against end-organ damage. The Deoxycorticosterone Acetate (B1210297) (DOCA)-salt model is a classic paradigm for mineralocorticoid-dependent hypertension.[12][13]

Experimental Protocol: DOCA-Salt Hypertensive Rat Model

-

Objective: To evaluate the in vivo efficacy of eplerenone in a model of low-renin, salt-dependent hypertension.[14]

-

Methodology:

-

Animal Preparation: Unilateral nephrectomy was performed on male rats (e.g., Sprague-Dawley) to impair renal sodium excretion.[14]

-

Hypertension Induction: Rats were administered deoxycorticosterone acetate (DOCA), a potent mineralocorticoid, typically via subcutaneous injection or pellet implantation. They were simultaneously provided with a high-salt diet (e.g., 1% NaCl in drinking water).[12][14]

-

Treatment Administration: Following the development of hypertension, animals were treated orally with eplerenone, a comparator (like spironolactone), or a vehicle control for several weeks.[15]

-

Efficacy Measurement: Systolic blood pressure was monitored regularly using non-invasive tail-cuff plethysmography.

-

Quantitative Data Summary: A Leap in Selectivity

Preclinical data confirmed the superior selectivity of eplerenone. While both drugs exhibit a high affinity for the mineralocorticoid receptor, eplerenone has a dramatically lower affinity for androgen and progesterone receptors.[16]

| Compound | MR Affinity (Relative) | AR Affinity (Relative) | PR Affinity (Relative) | MR/AR Selectivity Ratio | MR/PR Selectivity Ratio |

| Spironolactone | 1 | 1 | 1 | 1 | 1 |

| Eplerenone | ~0.5 - 1 | >1000 | >1000 | >1000 | >1000 |

Table 1: Comparative in vitro selectivity of eplerenone and spironolactone for human steroid receptors. Values are relative potencies, highlighting eplerenone's >1000-fold greater selectivity for the MR over other steroid receptors compared to spironolactone.[16]

Clinical Development and Pivotal Trials

The successful preclinical profile of eplerenone supported its advancement into a robust clinical development program, culminating in two landmark trials that defined its role in cardiovascular medicine.

Phase I and II Studies

Early clinical trials confirmed eplerenone's pharmacokinetic profile, showing a half-life of 4-6 hours, and established its safety and tolerability.[5] These studies also provided the first clinical evidence of its minimal hormonal side effects compared to spironolactone, validating the initial design hypothesis.[6]

Phase III Landmark Trials

3.2.1. EPHESUS (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)

This pivotal, double-blind, placebo-controlled trial established the benefit of eplerenone in patients after a heart attack.[17]

Experimental Protocol: EPHESUS Trial Design

-

Objective: To assess the effect of eplerenone on morbidity and mortality in patients with acute myocardial infarction (MI) complicated by left ventricular systolic dysfunction and heart failure.[18]

-

Patient Population: The trial enrolled 6,632 patients 3-14 days post-MI with a left ventricular ejection fraction (LVEF) of ≤40% and clinical signs of heart failure.[19]

-

Intervention: Patients were randomized to receive either eplerenone (titrated from 25 mg to 50 mg once daily) or a placebo, in addition to standard medical therapy (including ACE inhibitors and beta-blockers).[20]

-

Primary Endpoints: The two primary endpoints were (1) time to death from any cause and (2) time to the first occurrence of death from cardiovascular causes or hospitalization for a cardiovascular event.[18]

3.2.2. EMPHASIS-HF (Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure)

This trial extended the indications for eplerenone to a broader population of patients with milder heart failure symptoms.[21]

Experimental Protocol: EMPHASIS-HF Trial Design

-

Objective: To determine if eplerenone could reduce morbidity and mortality in patients with systolic heart failure and mild (NYHA Class II) symptoms.[22]

-

Patient Population: The study included 2,737 patients with NYHA class II heart failure and an LVEF of ≤35%.[23]

-

Intervention: Patients were randomized to eplerenone (up to 50 mg daily) or placebo, on top of recommended therapy.[21]

-

Primary Endpoint: The primary outcome was a composite of death from cardiovascular causes or hospitalization for heart failure.[22]

-

Outcome: The trial was stopped prematurely after a median follow-up of 21 months due to the overwhelming benefit observed in the eplerenone group.[21]

Summary of Key Clinical Trial Data

The results from EPHESUS and EMPHASIS-HF provided compelling evidence for the efficacy of eplerenone.

| Trial | Patient Population | Primary Endpoint | Eplerenone Group | Placebo Group | Hazard/Risk Ratio (95% CI) | p-value |

| EPHESUS | Post-MI Heart Failure (LVEF ≤40%) | All-Cause Mortality | 14.4% | 16.7% | 0.85 (0.75-0.96) | 0.008[17][18] |

| CV Death or CV Hospitalization | 26.7% | 30.0% | 0.87 (0.79-0.95) | 0.002[18][19] | ||

| EMPHASIS-HF | Mild Heart Failure (NYHA II, LVEF ≤35%) | CV Death or HF Hospitalization | 18.3% | 25.9% | 0.63 (0.54-0.74) | <0.001[21][23] |

Table 2: Primary endpoint results from the landmark EPHESUS and EMPHASIS-HF clinical trials.

Visualizing Mechanisms and Processes

Mineralocorticoid Receptor Signaling and Eplerenone's Mechanism of Action

Aldosterone exerts its effects by binding to the cytoplasmic MR. Eplerenone acts as a competitive antagonist at this receptor, preventing the downstream signaling cascade.

References

- 1. Eplerenone, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent studies with eplerenone, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eplerenone: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 45-year story of the development of an anti-aldosterone more specific than spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eplerenone. Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eplerenone - Wikipedia [en.wikipedia.org]

- 9. Eplerenone vs Spironolactone | Power [withpower.com]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of eplerenone, a selective mineralocorticoid receptor antagonist, on clinical and experimental salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]

- 19. login.medscape.com [login.medscape.com]

- 20. medscape.com [medscape.com]

- 21. medscape.com [medscape.com]

- 22. Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure - American College of Cardiology [acc.org]

- 23. 2minutemedicine.com [2minutemedicine.com]

In Vitro Binding Affinity of Eplerenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of eplerenone (B1671536), a selective mineralocorticoid receptor (MR) antagonist. Eplerenone is a critical therapeutic agent in the management of hypertension and heart failure, primarily due to its targeted action and favorable side-effect profile compared to older, non-selective antagonists like spironolactone (B1682167). This document collates quantitative binding data, details common experimental methodologies, and visualizes key pathways and processes to offer a thorough resource for professionals in the field.

Quantitative Binding Affinity Data

Eplerenone's pharmacological profile is defined by its high selectivity for the mineralocorticoid receptor over other steroid receptors. The following tables summarize the in vitro binding affinities of eplerenone and spironolactone for the human mineralocorticoid (MR), androgen (AR), progesterone (B1679170) (PR), and glucocorticoid (GR) receptors. The data are presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 1: Eplerenone Binding Affinity for Steroid Receptors

| Receptor | IC50 (nM) |

| Mineralocorticoid Receptor (MR) | 81 |

| Androgen Receptor (AR) | > 4000 |

| Progesterone Receptor (PR) | > 4000 |

| Glucocorticoid Receptor (GR) | > 4000 |

Data sourced from studies demonstrating eplerenone's high selectivity.[1]

Table 2: Comparative Binding Affinity of Eplerenone and Spironolactone

| Receptor | Eplerenone IC50 (nM) | Spironolactone IC50 (nM) | Selectivity (Spironolactone IC50 / Eplerenone IC50) |

| Mineralocorticoid Receptor (MR) | 990 | 24 | ~0.02 |

| Androgen Receptor (AR) | > 10,000 | 77 | > 130 |

| Progesterone Receptor (PR) | > 10,000 | 740 | > 13.5 |

| Glucocorticoid Receptor (GR) | > 10,000 | 2400 | > 4.17 |

This table highlights the significantly higher affinity of spironolactone for the MR, but also its considerable off-target binding to other steroid receptors, in contrast to eplerenone's high selectivity.[1]

In vitro studies have consistently shown that eplerenone has a lower affinity for the mineralocorticoid receptor compared to spironolactone, with some reports indicating it is up to 40-fold less potent.[2] However, its clinical efficacy is comparable, which may be attributed to differences in plasma protein binding. Eplerenone's key advantage lies in its 100- to 1000-fold reduced binding to androgen, progesterone, and glucocorticoid receptors, which minimizes the endocrine-related side effects commonly associated with spironolactone.[3]

Experimental Protocols

The determination of eplerenone's binding affinity is predominantly achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Objective

To determine the in vitro binding affinity (IC50, Ki) of eplerenone for the mineralocorticoid receptor (and other steroid receptors) by measuring its ability to compete with a known high-affinity radioligand.

Materials

-

Receptor Source: Cytosolic or nuclear extracts from tissues or cell lines expressing the target receptor (e.g., human kidney cells for MR).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]aldosterone for MR).

-

Test Compound: Eplerenone.

-

Reference Compound: A known high-affinity unlabeled ligand for the target receptor (e.g., unlabeled aldosterone).

-

Assay Buffer: A buffer solution optimized for receptor stability and ligand binding.

-

Separation Agent: Dextran-coated charcoal or filtration apparatus to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure

-

Receptor Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer.

-

Perform ultracentrifugation to isolate the cytosolic or nuclear fraction containing the receptor.

-

Determine the protein concentration of the receptor preparation.

-

-

Assay Setup:

-

In a series of tubes or a 96-well plate, add a constant amount of the receptor preparation.

-

Add a fixed concentration of the radioligand (e.g., [³H]aldosterone).

-

Add increasing concentrations of the unlabeled test compound (eplerenone).

-

Include control tubes for:

-

Total Binding: Receptor and radioligand only (no competitor).

-

Non-specific Binding: Receptor, radioligand, and a large excess of the unlabeled reference compound.

-

-

-

Incubation:

-

Incubate the assay mixture at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.

-

Alternatively, use a filtration method where the mixture is passed through a filter that traps the receptor-ligand complexes.

-

-

Quantification:

-

Measure the radioactivity of the supernatant (containing the receptor-bound radioligand) or the filter using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding at each concentration of the competitor.

-

Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 Value: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined from the competition curve.

-

Calculate the Ki Value: The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to eplerenone's mechanism of action and the experimental workflow for its characterization.

Mineralocorticoid Receptor Signaling Pathway

This diagram illustrates the genomic signaling pathway of the mineralocorticoid receptor and the antagonistic action of eplerenone.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of eplerenone.

Eplerenone's Receptor Selectivity Profile

This diagram illustrates the logical relationship of eplerenone's high selectivity for the mineralocorticoid receptor compared to its minimal interaction with other steroid receptors.

References

- 1. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eshonline.org [eshonline.org]

- 3. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Eplerenone's Effects on Gene Expression in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplerenone (B1671536), a selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant therapeutic benefits in cardiovascular diseases, particularly in heart failure and hypertension. Its cardioprotective effects are, in large part, attributable to its ability to modulate gene expression in cardiac cells, thereby attenuating pathological processes such as hypertrophy, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the molecular effects of eplerenone on cardiac gene expression, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Introduction

Aldosterone (B195564), a mineralocorticoid hormone, plays a central role in the pathophysiology of cardiac remodeling. By binding to the mineralocorticoid receptor (MR) in cardiac myocytes, fibroblasts, and inflammatory cells, aldosterone triggers a cascade of genomic and non-genomic events that lead to cardiac hypertrophy, interstitial and perivascular fibrosis, and inflammation. Eplerenone is a highly selective MR antagonist that competitively blocks the binding of aldosterone to the MR, thereby mitigating its downstream effects. This selective antagonism provides a targeted therapeutic approach with a more favorable side-effect profile compared to non-selective MR antagonists like spironolactone.[1] Understanding the precise impact of eplerenone on cardiac gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Data Presentation: Eplerenone's Impact on Cardiac Gene Expression

The following tables summarize the quantitative effects of eplerenone on the mRNA expression of key genes implicated in cardiac remodeling. The data is compiled from preclinical studies, primarily in rat models of myocardial infarction (MI) and pressure overload, which are well-established models for studying heart failure.

Table 1: Effect of Eplerenone on Genes Associated with Cardiac Hypertrophy

| Gene | Model | Treatment | Fold Change vs. Control | Percent Reduction with Eplerenone | Reference |

| Atrial Natriuretic Peptide (ANP) | Rat MI Model | Eplerenone (100 mg/kg/day) | +5.0 | 78% | [2] |

| Brain Natriuretic Peptide (BNP) | Rat MI Model | Eplerenone (100 mg/kg/day) | +7.9 | 82% | [2] |

Table 2: Effect of Eplerenone on Genes Associated with Cardiac Fibrosis

| Gene | Model | Treatment | Fold Change vs. Control | Percent Reduction with Eplerenone | Reference |

| Collagen Type I | Rat MI Model | Eplerenone (100 mg/kg/day) | +11.0 | 67% | [2] |

| Collagen Type III | Rat MI Model | Eplerenone (100 mg/kg/day) | +8.5 | 68% | [2] |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Rat MI Model | Eplerenone (100 mg/kg/day) | +2.5 | 63% | [2] |

| Connective Tissue Growth Factor (CTGF) | Rat Pressure Overload | Eplerenone | - | Attenuated increase | [3] |

| Osteopontin (OPN) | Aged Rat Model | Eplerenone (100 mg/kg/day) | - | Significantly attenuated |

Table 3: Effect of Eplerenone on Genes and Transcription Factors Associated with Cardiac Inflammation

| Gene/Transcription Factor | Model | Treatment | Fold Change vs. Control | Percent Reduction with Eplerenone | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Rat MI Model | Eplerenone (100 mg/kg/day) | +3.4 | 54% | [2] |

| Nuclear Factor-κB (NF-κB) Activity | Rat MI Model | Eplerenone (100 mg/kg/day) | +2.0 | 75% | [2] |

| Activator protein-1 (AP-1) Activity | Rat MI Model | Eplerenone (100 mg/kg/day) | +2.3 | 76% | [2] |

| Interleukin-6 (IL-6) | TGF-β1-stimulated atrial fibroblasts | Eplerenone | - | Blocked induction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of eplerenone on cardiac gene expression.

Animal Models

-

Myocardial Infarction (MI) Model:

-

Species: Male Wistar rats.

-

Procedure: Ligation of the left anterior descending (LAD) coronary artery to induce MI.

-

Treatment: Eplerenone (e.g., 100 mg/kg/day) or vehicle administered orally, starting shortly after MI induction and continued for a specified period (e.g., 4 weeks).

-

Tissue Collection: Hearts are excised, and the non-infarcted left ventricular tissue is dissected for analysis.[2]

-

-

Pressure Overload Model (Transverse Aortic Constriction - TAC):

-

Species: Mice.

-

Procedure: A suture is tied around the transverse aorta to induce a pressure overload on the left ventricle.

-

Treatment: Eplerenone administered in the chow or via oral gavage.

-

Tissue Collection: Left ventricular tissue is collected for analysis.[3]

-

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from cardiac tissue or isolated cardiac cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Reaction Mixture: A typical reaction includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Primer Design: Primers are designed to be specific for the target gene and span an exon-exon junction to avoid amplification of genomic DNA.

-

Thermal Cycling: A standard thermal cycling protocol consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of a stable housekeeping gene.

-

Protein Expression Analysis: Western Blotting

-

Protein Extraction: Cardiac tissue or cells are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Collagen I, anti-NF-κB p65) at an optimized dilution and temperature.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensity is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Protein Localization: Immunohistochemistry

-

Tissue Preparation: Hearts are fixed in formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) to unmask the target antigen.

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with hydrogen peroxide.

-

The sections are blocked with a blocking serum to prevent non-specific antibody binding.

-

The sections are incubated with a primary antibody (e.g., anti-MCP-1).

-

A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

-

Visualization: The antigen-antibody complex is visualized using a chromogen (e.g., diaminobenzidine - DAB), which produces a colored precipitate.

-

Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the nuclei.

-

Analysis: The stained sections are examined under a microscope to assess the localization and intensity of the target protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by eplerenone and a typical experimental workflow for studying its effects.

Caption: Eplerenone's mechanism of action in cardiac cells.

Caption: A typical experimental workflow for studying eplerenone's effects.

Conclusion

Eplerenone exerts potent cardioprotective effects by directly modulating gene expression programs that drive cardiac hypertrophy, fibrosis, and inflammation. As a selective MR antagonist, it effectively counteracts the detrimental actions of aldosterone in the heart. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the molecular mechanisms of eplerenone and to explore novel therapeutic strategies targeting the mineralocorticoid receptor signaling pathway in cardiovascular diseases. The continued elucidation of the downstream targets of eplerenone will undoubtedly pave the way for more refined and effective treatments for heart failure and related conditions.

References

- 1. Effects of eplerenone on transcriptional factors and mRNA expression related to cardiac remodelling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eplerenone Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Eplerenone inhibits atrial fibrosis in mutant TGF-β1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone: A Technical Guide to a Selective Aldosterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone (B1671536) is a second-generation, selective mineralocorticoid receptor (MR) antagonist. It represents a significant advancement in the therapeutic blockade of the renin-angiotensin-aldosterone system (RAAS). Unlike its non-selective predecessor, spironolactone (B1682167), eplerenone was designed to have a higher specificity for the MR, thereby minimizing off-target effects related to androgen and progesterone (B1679170) receptors. This technical guide provides an in-depth overview of eplerenone, focusing on its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic properties, preclinical and clinical data, and the experimental methodologies used in its characterization.

Mechanism of Action

Eplerenone competitively binds to the mineralocorticoid receptor, preventing aldosterone (B195564) from binding and activating it.[1][2] This antagonism occurs in various tissues, including the kidneys, heart, blood vessels, and brain.[3] By blocking the MR, eplerenone inhibits the downstream signaling pathways that lead to sodium and water retention, potassium excretion, and detrimental cardiovascular effects such as fibrosis and inflammation.[4]

The action of aldosterone through the MR can be broadly categorized into genomic and non-genomic pathways.[5][6]

-

Genomic Pathway: This classical pathway involves the binding of aldosterone to the cytoplasmic MR, which then translocates to the nucleus. In the nucleus, the aldosterone-MR complex binds to hormone response elements on the DNA, leading to the transcription of various genes that regulate ion and water transport.[1][5][6]

-

Non-genomic Pathway: Aldosterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by MR located at the plasma membrane and involve the activation of second messenger systems, such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[7][8]

Eplerenone's primary mechanism is the competitive inhibition of the genomic pathway, though it can also counteract the non-genomic effects of aldosterone.

Selectivity Profile

A key advantage of eplerenone is its high selectivity for the mineralocorticoid receptor over other steroid hormone receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).[4][9] This selectivity is attributed to its unique chemical structure, which includes a 9α,11α-epoxy bridge.[4] This structural feature reduces its affinity for AR and PR, thereby minimizing the incidence of hormonal side effects like gynecomastia, impotence, and menstrual irregularities that are more commonly associated with spironolactone.[4]

The following table summarizes the in vitro binding affinity of eplerenone and spironolactone for various steroid receptors.

| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) |

| Eplerenone | 81[9] | >10,000 | >10,000 | >10,000 |

| Spironolactone | 24 | 310 | 180 | 3,300 |

Data compiled from multiple sources indicating significantly lower affinity of eplerenone for AR, PR, and GR compared to spironolactone.[4]

Pharmacokinetics and Pharmacodynamics

| Parameter | Description |

| Absorption | Orally administered, with a bioavailability of approximately 69%.[10] |

| Distribution | Protein binding is around 50%, primarily to alpha-1-acid glycoprotein. |

| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into inactive metabolites.[4] |

| Excretion | Primarily excreted in the urine (67%) and feces (32%).[3] |

| Half-life | The elimination half-life is approximately 4 to 6 hours.[4] |

| Onset of Action | Antihypertensive effects are observed within 2 weeks, with maximal effects seen within 4 weeks.[11] |

Preclinical Data

Eplerenone has been evaluated in various animal models of hypertension and heart failure, demonstrating its efficacy in reducing blood pressure and mitigating end-organ damage.

Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Dose of Eplerenone | Change in Systolic Blood Pressure (mmHg) |

| 30 mg/kg/day | Minimal reduction[12] |

| 100 mg/kg/day | Significant reduction[13][14] |

| 300 mg/kg/day | Small but significant reduction[12] |

| 50 mg/kg/day (in combination with enalapril) | Significant attenuation of blood pressure increase[15] |

Effects on Cardiac and Vascular Remodeling

In spontaneously hypertensive rats, eplerenone has been shown to:

-

Reduce left ventricular wall thickness.[12]

-

Decrease inflammatory foci in the heart.[12]

-

Attenuate cardiac fibrosis and preserve cardiomyocyte number.[15]

-

Prevent salt-induced vascular remodeling and improve endothelial function.[14]

Effects on Plasma Aldosterone and Renin

In animal models, administration of eplerenone can lead to a compensatory increase in plasma renin and aldosterone levels due to the blockade of the negative feedback loop.[16]

Clinical Trials

Eplerenone has been extensively studied in large-scale clinical trials, most notably the EPHESUS and EMPHASIS-HF trials.

EPHESUS (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)

This trial enrolled patients with acute myocardial infarction complicated by left ventricular systolic dysfunction and heart failure.

| Outcome | Eplerenone (n=3313) | Placebo (n=3319) | Relative Risk Reduction (95% CI) | P-value |

| All-Cause Mortality | 14.4% | 16.7% | 15% (0.75-0.96) | 0.008[17] |

| Cardiovascular Mortality | 12.3% | 14.6% | 17% (0.72-0.94) | 0.005[17] |

| Sudden Cardiac Death | 4.9% | 6.9% | 21% (0.64-0.97) | 0.03 |

| Hospitalization for Heart Failure | 12.8% | 15.3% | 15% (0.74-0.99) | 0.03 |

| Serious Hyperkalemia (>6.0 mmol/L) | 5.5% | 3.9% | - | 0.002[12] |

EMPHASIS-HF (Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure)

This trial investigated the effects of eplerenone in patients with systolic heart failure and mild symptoms (NYHA class II).

| Outcome | Eplerenone (n=1364) | Placebo (n=1373) | Hazard Ratio (95% CI) | P-value |

| Primary Composite (CV Death or HF Hospitalization) | 18.3% | 25.9% | 0.63 (0.54-0.74) | <0.001[18] |

| All-Cause Mortality | 12.5% | 15.5% | 0.76 (0.62-0.93) | 0.008[18] |

| Cardiovascular Mortality | 10.8% | 13.5% | 0.76 (0.61-0.94) | 0.01[18] |

| Hospitalization for Heart Failure | 12.0% | 18.4% | 0.58 (0.47-0.70) | <0.001[18] |

| Hyperkalemia (>5.5 mmol/L) | 8.0% | 3.7% | - | <0.001[18] |

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of eplerenone for the mineralocorticoid receptor.

Materials:

-

Recombinant human mineralocorticoid receptor

-

Radiolabeled aldosterone (e.g., [³H]-aldosterone)

-

Eplerenone (and other test compounds)

-

Scintillation fluid and counter

-

Assay buffer (e.g., Tris-HCl with dithiothreitol (B142953) and glycerol)

-

Glass fiber filters

Procedure:

-

Prepare a series of dilutions of eplerenone.

-

In a multi-well plate, incubate the recombinant MR with a fixed concentration of [³H]-aldosterone in the presence of varying concentrations of eplerenone or vehicle control.

-

Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]-aldosterone using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of eplerenone.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Reporter Gene Assay

Objective: To assess the functional antagonist activity of eplerenone on the mineralocorticoid receptor.

Materials:

-

Mammalian cell line (e.g., HEK293, CHO)

-

Expression vector for the human mineralocorticoid receptor

-

Reporter vector containing a luciferase gene under the control of a mineralocorticoid response element (MRE)

-

Transfection reagent

-

Aldosterone

-

Eplerenone (and other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the MR expression vector and the MRE-luciferase reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a fixed concentration of aldosterone (agonist) in the presence of varying concentrations of eplerenone or vehicle control.

-

Incubate the cells for a sufficient period for gene transcription and protein expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of aldosterone-induced luciferase activity at each concentration of eplerenone.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathways

References

- 1. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eshonline.org [eshonline.org]

- 3. Effects of plasma aldosterone concentration and treatment with eplerenone on the survival of cats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. Eplerenone, Selective mineralocorticoid antagonist (CAS 107724-20-9) | Abcam [abcam.com]

- 10. Effect of Eplerenone, a Selective Aldosterone Blocker, on the Development of Diabetic Nephropathy in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Eplerenone decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beneficial cardiovascular actions of eplerenone in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eplerenone prevents salt-induced vascular remodeling and cardiac fibrosis in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eplerenone offsets cardiac and aortic adverse remodeling in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of eplerenone on the renin‐angiotensin‐aldosterone system of rats with thyroid dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jeffascenzo.com [jeffascenzo.com]

- 18. 2minutemedicine.com [2minutemedicine.com]

A Technical Guide to the Preclinical Development of Eplerenone for Hypertension and Heart Failure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the pathophysiology of cardiovascular diseases, with aldosterone (B195564) being a key mediator of end-organ damage.[1][2] Eplerenone (B1671536), a selective mineralocorticoid receptor (MR) antagonist, offers a targeted approach to block the deleterious effects of aldosterone.[3][4] Preclinical research has been instrumental in elucidating its mechanism of action and demonstrating its efficacy in various models of hypertension and heart failure. This guide provides an in-depth summary of the core preclinical findings, experimental methodologies, and key signaling pathways associated with eplerenone, serving as a technical resource for professionals in cardiovascular drug development.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Blockade

Eplerenone exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor, preventing its activation by aldosterone.[4] In its inactive state, the MR resides in the cytoplasm complexed with heat shock proteins (HSPs).[5] Upon aldosterone binding, the receptor undergoes a conformational change, dissociates from HSPs, and translocates to the nucleus. There, it acts as a transcription factor, promoting the expression of genes involved in sodium and water retention, inflammation, fibrosis, and cellular hypertrophy.[5][6] Eplerenone's blockade of this initial step prevents these downstream genomic effects, which are central to aldosterone-mediated cardiac and vascular injury.[1][2] Compared to the first-generation MRA, spironolactone, eplerenone exhibits greater selectivity for the MR with a significantly lower affinity for androgen and progesterone (B1679170) receptors, reducing the incidence of hormonal side effects.[4][7]

References

- 1. Recent studies with eplerenone, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eplerenone, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eplerenone: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldosterone and Mineralocorticoid Receptor Signaling as Determinants of Cardiovascular and Renal Injury: From Hans Selye to the Present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Dissolving Eplerenone for In Vivo Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eplerenone (B1671536) is a selective mineralocorticoid receptor (MR) antagonist used in the management of cardiovascular and renal diseases.[1][2] As a Biopharmaceutical Classification System (BCS) Class II drug, eplerenone exhibits low aqueous solubility and high permeability, which can pose challenges for achieving consistent and effective drug exposure in in vivo studies.[3][4] This document provides a detailed protocol for the dissolution of eplerenone for various in vivo research applications, summarizing quantitative data and outlining experimental procedures.

Data Presentation

The following table summarizes key quantitative data for the dissolution and administration of eplerenone in preclinical in vivo studies.

| Parameter | Value | Species | Administration Route | Vehicle/Solvent | Source |

| Solubility | |||||

| DMSO | 10 - 22 mg/mL | N/A | N/A | Dimethyl sulfoxide (B87167) | [5][6] |

| DMF | ~2 mg/mL | N/A | N/A | Dimethylformamide | [7][8] |

| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | N/A | N/A | Dimethylformamide, Phosphate-buffered saline | [7][8] |

| Water | Insoluble | N/A | N/A | Water | [5] |

| Ethanol | Insoluble | N/A | N/A | Ethanol | [5] |

| In Vivo Formulations | |||||

| Concentration | 1 mg/mL | N/A | Oral gavage | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [6] |

| Dosages | |||||

| Dose Range | 2.5 - 10 mg/kg/day | Dog | Oral | Tablets suspended in water | [9] |

| High Dose | 200 mg/kg/day | Mouse | Oral gavage | Normal saline | [10] |

| Chronic Dosing | 100 mg/kg/day | Rat | Oral gavage | Sterilized water | [11] |

Experimental Protocols

This section details the methodologies for preparing eplerenone solutions for in vivo administration.

Protocol 1: Vehicle Formulation for Oral Gavage

This protocol is suitable for studies requiring a solution of eplerenone for oral administration to rodents.

Materials:

-

Eplerenone powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare the Vehicle Solution:

-

In a sterile conical tube, combine the vehicle components in the following proportions:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

-

Dissolve Eplerenone:

-

Weigh the required amount of eplerenone powder to achieve the target concentration (e.g., 1 mg/mL).

-

Add the eplerenone powder to the prepared vehicle solution.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If necessary, sonicate the solution to aid in dissolution. Sonication is recommended to ensure complete dissolution.[6]

-

-

Final Preparation and Administration:

-

Visually inspect the solution to ensure there are no visible particles.

-

The solution should be prepared fresh before each administration.

-

Administer the solution to the animals via oral gavage at the desired dosage.

-

Protocol 2: Administration in Drinking Water or Chow

For long-term studies, administering eplerenone in drinking water or chow can be a less stressful alternative to daily gavage.

Materials:

-

Eplerenone powder

-

Drinking water or powdered chow

-

Appropriate mixing equipment (e.g., stir plate, feed mixer)

Procedure for Drinking Water:

-

Solubility Considerations: Eplerenone is poorly soluble in water. To prepare a suspension, it is often necessary to first dissolve the drug in a small amount of a co-solvent like DMSO, and then dilute it into the drinking water with vigorous and continuous stirring. The stability of such a suspension should be evaluated.

-

Preparation:

-

Calculate the total amount of eplerenone needed based on the average daily water consumption of the animals and the target dose.

-

Prepare a concentrated stock solution of eplerenone in a suitable solvent if necessary.

-

Add the stock solution or eplerenone powder to the drinking water while stirring continuously to ensure a uniform suspension.

-

-

Administration:

-

Provide the medicated water to the animals as their sole source of drinking water.

-

Prepare fresh medicated water regularly (e.g., daily or every other day) to minimize degradation and ensure accurate dosing.

-

Procedure for Chow:

-

Preparation:

-

Calculate the amount of eplerenone required based on the average daily food consumption and the target dose.

-

Thoroughly mix the eplerenone powder with a small portion of the powdered chow.

-

Gradually add the remaining chow and continue mixing until the drug is evenly distributed throughout the batch. Specialized feed mixers may be required for large batches to ensure homogeneity.

-

-

Administration:

-

Provide the medicated chow to the animals as their sole food source.

-

Mandatory Visualizations

Caption: Experimental workflow for preparing and administering eplerenone.

Caption: Eplerenone's mechanism of action via the MR signaling pathway.

References

- 1. Eplerenone, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eplerenone: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid-based nano-formulation platform for eplerenone oral delivery as a potential treatment of chronic central serous chorioretinopathy: in-vitro optimization and ex-vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Eplerenone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. Effects of Eplerenone on Blood Pressure and Echocardiographic and Serum Biochemical Variables in Five Healthy Dogs: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination of ADAM17 knockdown with eplerenone is more effective than single therapy in ameliorating diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

Application Notes and Protocols: Eplerenone Dosage in Rat Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of eplerenone (B1671536) in preclinical rat models of hypertension. This document outlines dosage calculations, experimental protocols, and the underlying mechanism of action to facilitate robust and reproducible studies.

Mechanism of Action

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[1][2] It functions by competitively blocking the binding of aldosterone (B195564) to the MR in various tissues, including the kidneys, heart, and blood vessels.[1][2][3] This antagonism leads to a cascade of effects that collectively lower blood pressure. In the kidneys, blocking aldosterone's action inhibits sodium and water reabsorption while sparing potassium, resulting in decreased blood volume.[1][3] Beyond its renal effects, eplerenone's blockade of MR in cardiovascular tissues is thought to mitigate aldosterone-induced inflammation, fibrosis, and endothelial dysfunction.[4]

Caption: Eplerenone's mechanism of action via mineralocorticoid receptor blockade.

Pharmacokinetics of Eplerenone in Rats

Understanding the pharmacokinetic profile of eplerenone in rats is crucial for designing effective dosing regimens. Notably, sex differences exist in the metabolism and systemic availability of the drug in rats.[5][6]

| Parameter | Male Rats | Female Rats | Reference |

| Elimination Half-life (t½) | 0.80 hours | 1.14 hours | [5][6] |

| Plasma Clearance (CL) | 1.62 L/kg/h | 1.20 L/kg/h | [5][6] |

| Max Concentration (Cmax) | 1.71 µg/mL | 3.54 µg/mL | [5][6] |

| Time to Max (Tmax) | 0.5 hours | 1.0 hours | [5][6] |

| Systemic Availability | 25.6% | 66.4% | [5][6] |

| Data are following a single 15 mg/kg oral dose. |

Experimental Protocols

This section details a generalized protocol for evaluating the antihypertensive effects of eplerenone in a rat model.

The Spontaneously Hypertensive Rat (SHR) is a widely used salt-independent model for genetic hypertension and is suitable for studying the effects of eplerenone.[7]

-

Formulation: Eplerenone can be administered via oral gavage. For this, it can be suspended in a suitable vehicle such as 0.5% methylcellulose (B11928114).

-

Dosage: Dosages in studies have ranged from 30 mg/kg/day to 300 mg/kg/day.[7] A dose of 100 mg/kg/day has been shown to be effective in some models.[8]

-

Administration Schedule: Administer the dose once daily at the same time each day to ensure consistent plasma concentrations.

-

Duration: Treatment durations of 4 to 8 weeks are common in chronic hypertension studies.[7][8]

Caption: A typical experimental workflow for evaluating eplerenone in hypertensive rats.

-

Method: Radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving rats.[7] This involves the surgical implantation of a telemetric device.

-

Data Collection: Collect systolic blood pressure, diastolic blood pressure, and heart rate data throughout the study period.

Dosage Calculations and Considerations

In SHR rats, eplerenone has shown a dose-dependent effect, although its impact on blood pressure can be modest compared to other antihypertensives like losartan.[7] One study noted that only the highest tested dose of 300 mg/kg/day caused a small reduction in systolic blood pressure.[7] However, even at lower doses, eplerenone may exert protective effects on the heart, independent of significant blood pressure reduction.[7]

| Rat Model | Eplerenone Dose (mg/kg/day) | Duration | Key Findings | Reference |

| Spontaneously Hypertensive Rat (SHR) | 30 - 300 | 8 weeks | Small reduction in systolic BP only at 300 mg/kg/day. Reduced inflammatory foci in the heart. | [7] |